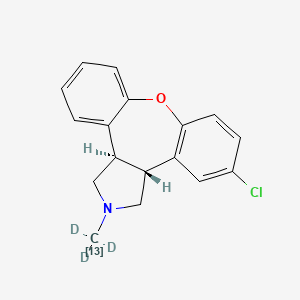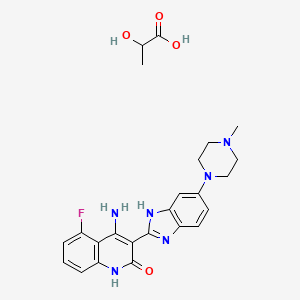
Dovitinib lactate anhydrous
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dovitinib lactate anhydrous is an orally available small molecule that exhibits potent inhibitory activity against multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis. It is currently being investigated for use in multiple myeloma and solid tumors .
Chemical Reactions Analysis
Dovitinib inhibits receptors in the FGF pathway, VEGF, and PDGF. It undergoes oxidative metabolism, with primary biotransformations including hydroxylation on the fluorobenzyl ring and N-oxidation and carbon oxidation on the methylpiperazine moiety. Notably, it is eliminated predominantly via feces, suggesting high oral absorption .
Applications De Recherche Scientifique
Application in Breast Cancer Treatment
Specific Scientific Field
The field is Oncology, specifically the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.
Summary of the Application
Dovitinib, a potent FGFR inhibitor, has demonstrated antitumor activity in heavily pretreated patients with FGFR pathway–amplified breast cancer . It was evaluated in combination with fulvestrant, a drug used for treating HR+, HER2- advanced breast cancer that had progressed during or after prior endocrine therapy .
Methods of Application
In a randomized, placebo-controlled phase II trial, postmenopausal patients with HR+, HER2- advanced breast cancer were given fulvestrant plus dovitinib or placebo .
Results or Outcomes
The median progression-free survival (PFS) was 5.5 months in both the dovitinib and placebo arms . However, for the FGF pathway–amplified subgroup, the median PFS was 10.9 months in the dovitinib arm, compared to 5.5 months in the placebo arm .
Application in Pancreatic Neuroendocrine Tumors Treatment
Specific Scientific Field
The field is Oncology, specifically the treatment of pancreatic neuroendocrine tumors (PNETs).
Summary of the Application
Dovitinib lactate was studied for its efficacy in treating patients with progressive well-differentiated PNETs .
Methods of Application
In a phase II trial, patients with progressive well-differentiated PNETs received dovitinib lactate .
Results or Outcomes
The study aimed to evaluate the 6-month progression-free survival (PFS) in patients with PNETs. However, the specific results or outcomes are not provided in the source .
Application in Acute Myeloid Leukemia (AML) Treatment
Specific Scientific Field
The field is Hematology, specifically the treatment of Acute Myeloid Leukemia (AML).
Summary of the Application
Dovitinib is an orally active small molecule that exhibits potent inhibitory activity against multiple RTKs involved in tumor growth and angiogenesis . It has been studied for its potential application in the treatment of AML .
Methods of Application
While the specific methods of application are not detailed in the source, typically, in clinical trials, patients with AML would receive oral doses of Dovitinib.
Results or Outcomes
The specific results or outcomes are not provided in the source . However, it is mentioned that Dovitinib has demonstrated antitumor activity in heavily pretreated patients .
Application in Multiple Myeloma Treatment
Specific Scientific Field
The field is Hematology, specifically the treatment of Multiple Myeloma.
Summary of the Application
Dovitinib has been studied for its potential application in the treatment of Multiple Myeloma . It works by inhibiting multiple kinases associated with different cancers .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O.C3H6O3/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;1-2(4)3(5)6/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29);2,4H,1H3,(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHDKBOBHHFLBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dovitinib lactate anhydrous | |
CAS RN |
692737-80-7 |
Source


|
| Record name | Dovitinib lactate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0692737807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOVITINIB LACTATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B82T791274 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,6S)-3,4,5-trihydroxy-6-[(1S,4S,5R,9R,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1141153.png)
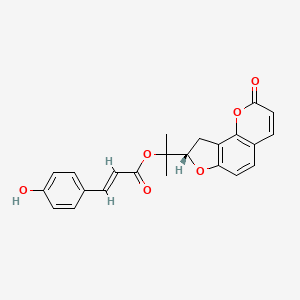
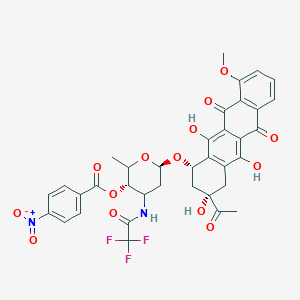
![[6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate](/img/structure/B1141157.png)
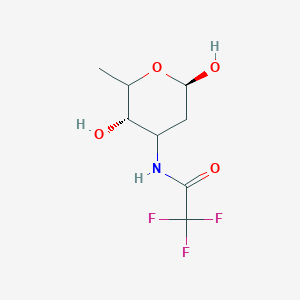
![4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester](/img/structure/B1141160.png)
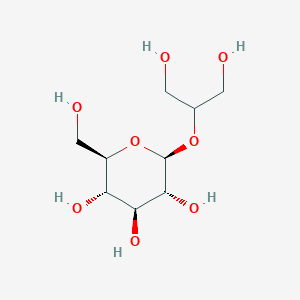
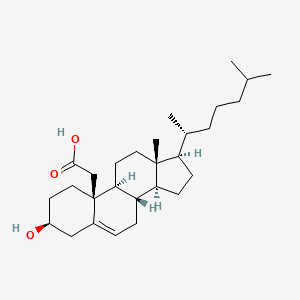
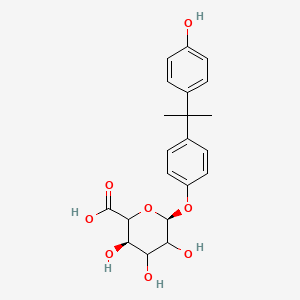
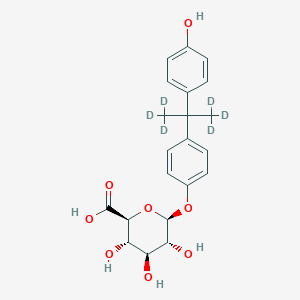
![[(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141168.png)

